![molecular formula C16H25N5O2 B5545985 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic chemicals known for their intricate structures and potential for various applications, including medicinal chemistry. Its structure comprises several functional groups, including a pyrimidine ring, a morpholine moiety, and a cyclopentanecarboxamide group, making it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions, as demonstrated by Kuznetsov et al. (2007), where 4-amino-substituted pyrido[3,4-d]pyrimidines were synthesized through condensation, followed by specific reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting the significance of S-alkylation and the stabilization of the crystal structure through weak intermolecular interactions (Attia et al., 2014).
Scientific Research Applications
Synthesis and Chemical Characterization
Research efforts have been dedicated to the synthesis and characterization of compounds related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" and their derivatives. Studies have reported novel synthetic routes and chemical reactions to obtain compounds with potential biological activities. For instance, a study reported the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating the versatility of pyrimidine derivatives in chemical synthesis and their application in developing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation and Antimicrobial Activity
Several studies have focused on the biological evaluation of pyrimidinyl morpholine derivatives, assessing their antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential against various bacterial and fungal pathogens (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). This highlights the compound's role in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer and Anti-inflammatory Applications
Compounds structurally related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have also been studied for their potential anticancer and anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, underscoring their potential in cancer therapy. Moreover, their anti-inflammatory properties have been explored, with some compounds showing significant activity in reducing inflammation, comparable to standard drugs (Abu‐Hashem & Youssef, 2011).
Advanced Imaging and Diagnostic Applications
Additionally, derivatives of "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have been explored for their utility in advanced imaging and diagnostics, particularly in the context of neurological disorders such as Parkinson's disease. The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging showcases the compound's relevance in biomedical research and its potential to contribute to the early diagnosis and monitoring of disease progression (Wang et al., 2017).
properties
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(13-3-1-2-4-13)18-6-5-17-14-11-15(20-12-19-14)21-7-9-23-10-8-21/h11-13H,1-10H2,(H,18,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQOMGFCXCVIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.